1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione
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Overview
Description
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of different products
Scientific Research Applications
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Quinoline-2,4-dione derivatives: These compounds have a different ring structure but exhibit similar chemical reactivity and applications.
Proline derivatives: These compounds are often used as precursors in the synthesis of pyrrolidine-based compounds.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-acetyl-4-ethanimidoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H10N2O3/c1-4(9)7-6(12)3-10(5(2)11)8(7)13/h9,12H,3H2,1-2H3 |
InChI Key |
TVORCFCPYPRSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1=C(CN(C1=O)C(=O)C)O |
Origin of Product |
United States |
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